

# Application Notes and Protocols for GSK1482160 Administration in Rodent Models

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## Compound of Interest

Compound Name: GSK1482160

Cat. No.: B607767

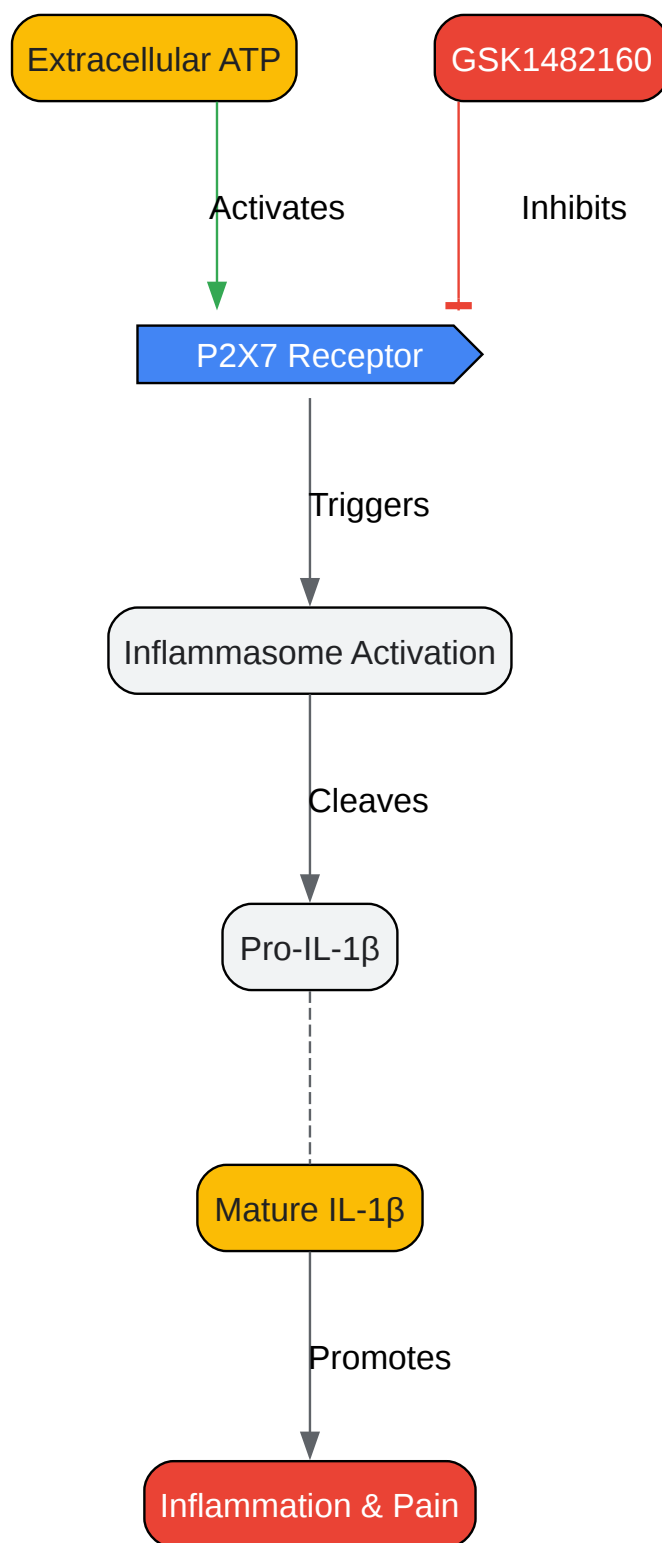
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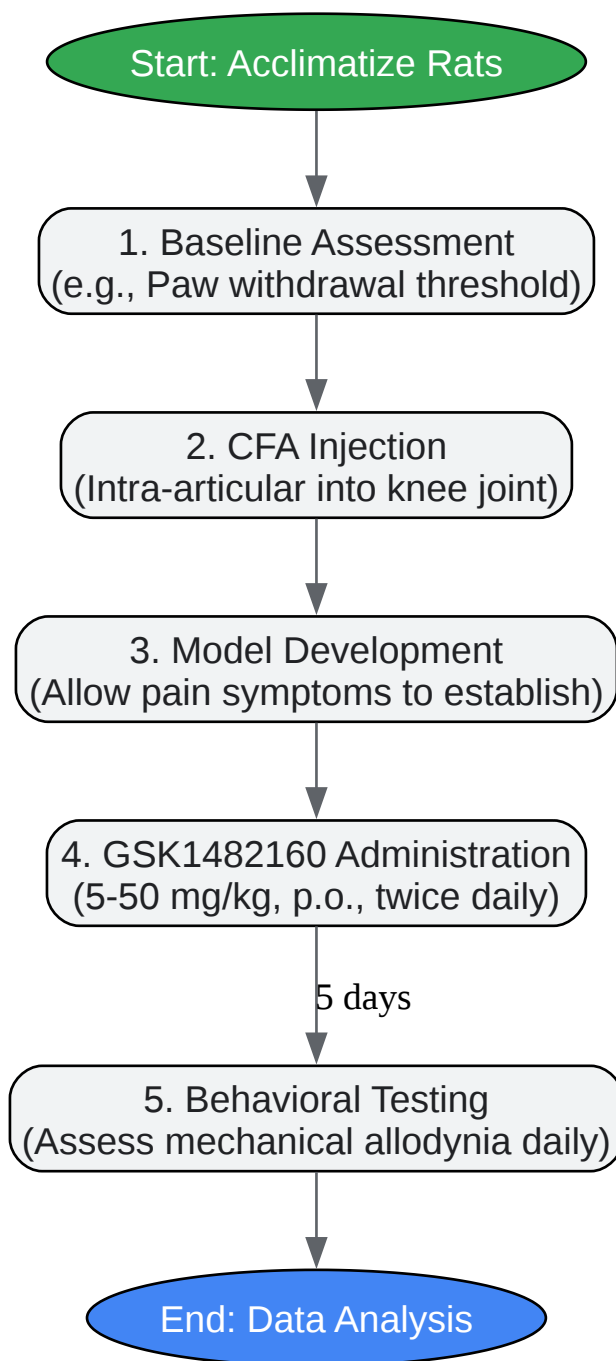
## Introduction

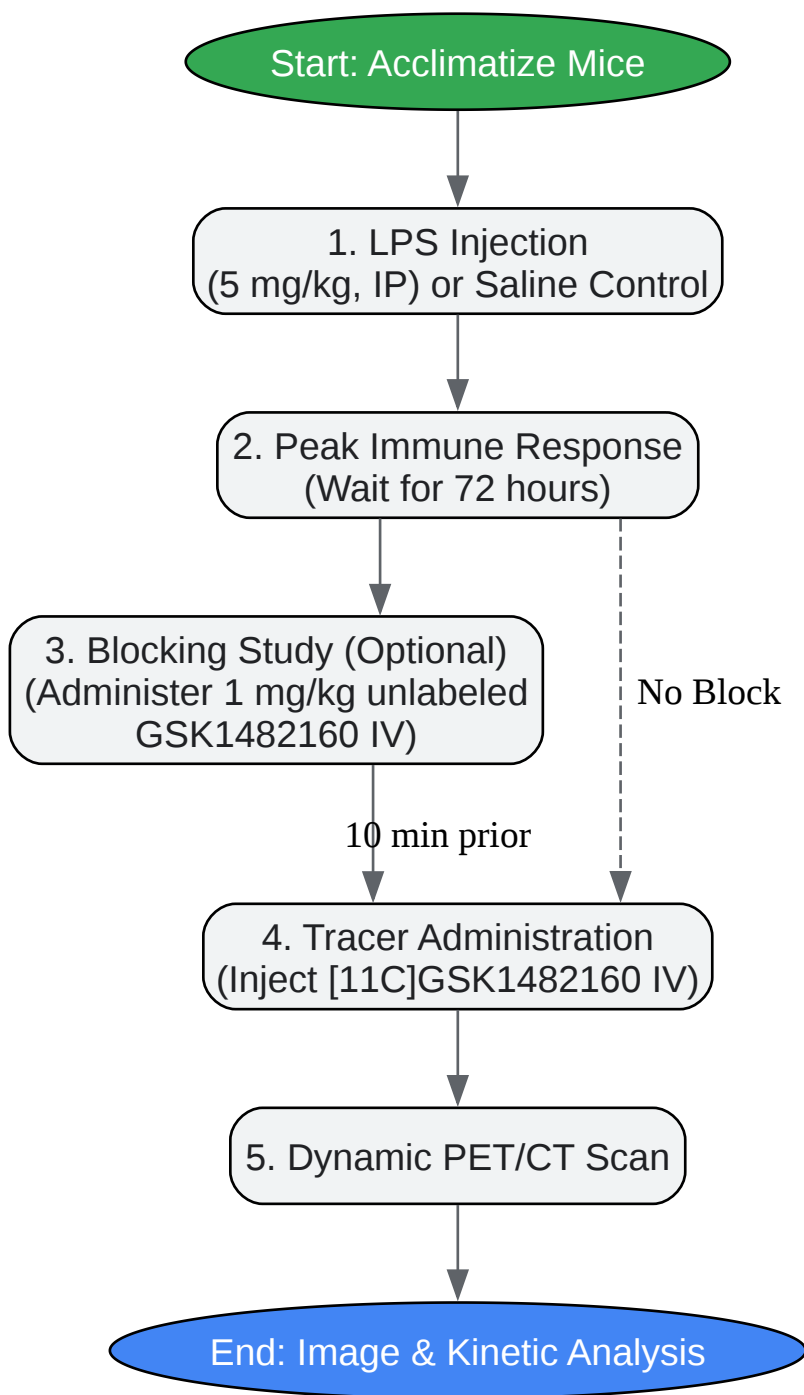
**GSK1482160** is an orally active, blood-brain barrier-penetrating negative allosteric modulator of the P2X7 receptor (P2X7R).<sup>[1][2]</sup> It functions by reducing the efficacy of ATP at the P2X7 receptor without altering its affinity, which in turn inhibits the release of pro-inflammatory cytokines like interleukin-1 $\beta$  (IL-1 $\beta$ ).<sup>[1]</sup> Due to its role in modulating neuroinflammation and pain pathways, **GSK1482160** is a valuable tool for research in rodent models of chronic pain and neuroinflammatory conditions.<sup>[1][2]</sup> This compound has demonstrated efficacy in rat models of inflammatory and neuropathic pain comparable to established standards like celecoxib and gabapentin.<sup>[2]</sup> Furthermore, its ability to be radiolabeled with isotopes such as <sup>11</sup>C and <sup>18</sup>F makes it a suitable tracer for Positron Emission Tomography (PET) imaging to monitor P2X7R expression in vivo.<sup>[1][3][4][5]</sup>

## Mechanism of Action: P2X7R Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.<sup>[6][7]</sup> Under pathological conditions, elevated extracellular ATP binds to and activates P2X7R, triggering a signaling cascade that leads to the assembly of the inflammasome complex.<sup>[3]</sup> This complex then facilitates the cleavage and maturation of pro-inflammatory cytokines such as IL-1 $\beta$  and IL-18.<sup>[2]</sup> **GSK1482160** acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site, thereby inhibiting receptor function and downstream inflammatory processes.<sup>[2]</sup>







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